Product packaging for Oxitropium(Cat. No.:CAS No. 99571-64-9)

Oxitropium

Cat. No.: B1233792
CAS No.: 99571-64-9
M. Wt: 332.4 g/mol
InChI Key: NVOYVOBDTVTBDX-AGUVMIOSSA-N
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Description

Oxitropium bromide (CAS 30286-75-0) is a synthetic quaternary ammonium compound classified as an anticholinergic bronchodilator . It functions as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, and M3 subtypes) in the bronchial smooth muscle . By inhibiting the binding of acetylcholine, it prevents the downstream increase in intracellular calcium and subsequent smooth muscle contraction, leading to bronchodilation and reduced airway resistance . This mechanism of action makes it a valuable tool for pharmacological research in obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma . Its quaternary ammonium structure limits its absorption across lipid membranes, promoting a localized effect when administered via inhalation and minimizing systemic distribution . Pharmacokinetic studies in humans indicate that this compound bromide has a relatively short distribution half-life (t 1/2α ~5.3 min) and a terminal half-life (t 1/2β ) of approximately 142 minutes after intravenous administration . The systemic bioavailability is very low, at 0.48% for the oral route and 12.4% by inhalation, based on cumulative renal excretion data . Researchers utilize this compound to investigate bronchodilator therapies, cholinergic physiology in the airways, and its potential utility in managing nocturnal asthma due to its duration of action . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26NO4+ B1233792 Oxitropium CAS No. 99571-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99571-64-9

Molecular Formula

C19H26NO4+

Molecular Weight

332.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C19H26NO4/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12/h4-8,13-18,21H,3,9-11H2,1-2H3/q+1/t13?,14-,15-,16+,17-,18+,20?/m1/s1

InChI Key

NVOYVOBDTVTBDX-AGUVMIOSSA-N

SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Isomeric SMILES

CC[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C

Canonical SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C

Other CAS No.

99571-64-9

Synonyms

(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide
Ba 253
Ba 253Br
Ba-253
Ba-253Br
oxitropium
oxitropium bromide
oxitropium iodide, (R)-isomer
oxitropium iodide, (S)-isomer
Oxivent
oxytropium bromide
Tersigat
Ventilat

Origin of Product

United States

Oxitropium Chemical Synthesis and Derivative Chemistry

Synthetic Pathways and Methodologies for Oxitropium

The synthesis of this compound bromide typically involves the modification of naturally occurring tropane (B1204802) alkaloids, particularly norscopolamine. A common synthetic route involves two successive alkylation reactions starting from norscopolamine. wikipedia.org

The first step involves the N-alkylation of norscopolamine with bromoethane, yielding an N-ethyl intermediate. This intermediate is then treated with bromomethane (B36050) in a second alkylation step to form the quaternary ammonium (B1175870) salt, this compound bromide. wikipedia.org

An electrochemical N-demethylation method applied to tropane alkaloids like scopolamine (B1681570) can yield norscopolamine, which then serves as a key intermediate for the semi-synthesis of this compound bromide. This electrochemical approach avoids the use of hazardous oxidizing agents and toxic solvents, proceeding at room temperature in a single step in a mixture of ethanol (B145695) or methanol (B129727) and water. rsc.org The reaction is proposed to occur via the formation of an iminium intermediate. rsc.org

A simplified representation of a synthetic approach:

Step 1: N-Ethylation of Norscopolamine Norscopolamine + Bromoethane → N-ethylnorscopolamine

Step 2: Quaternization with Bromomethane N-ethylnorscopolamine + Bromomethane → this compound bromide

In one reported procedure, 14.5 g of (-)-norscopolamine and 5.4 g of ethyl bromide were reacted in 300 cc of acetonitrile (B52724) with suspended anhydrous sodium carbonate at boiling point for 10 hours. guidechem.com Replenishments of ethyl bromide and sodium carbonate were made during the reaction. guidechem.com Subsequently, 7.0 g of (-)-N-ethylnorscopolamine were dissolved in acetonitrile, and 10.4 g of methyl bromide were added. guidechem.com The mixture was allowed to stand at room temperature, leading to the formation of a crystalline precipitate of (-)-N-ethylnorscopolamine methobromide (this compound bromide). guidechem.com

Characterization and Identification of this compound Related Substances

Characterization and identification of related substances are crucial for ensuring the purity and quality of this compound bromide. These related substances can originate from the synthesis process or from degradation of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose. nih.govresearchgate.net

Scientific studies have focused on identifying and characterizing both process-related and degradation-related impurities in this compound. nih.govresearchgate.net

Process-related impurities are byproducts formed during the synthesis of this compound bromide. The European Pharmacopoeia (Ph. Eur.) describes methods for determining organic impurities in this compound bromide. nih.govresearchgate.net Development of synthetic processes for these impurities is essential for their use as analytical standards. nih.govresearchgate.net

One identified process-related impurity is this compound bromide EP Impurity A, chemically known as (1R,2R,4S,5S,7s)-9-ethyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate, also referred to as N-ethylnorhyoscine. synzeal.com

Degradation-related impurities can form during the manufacturing process, storage, or handling of this compound bromide. nih.govresearchgate.net These impurities arise from the breakdown of the this compound molecule under various conditions such as heat, light, humidity, or reaction with excipients. nih.govresearchgate.net

Studies have identified and characterized degradation impurities using techniques like LC-MS. nih.govresearchgate.net One example of a potential degradation product, though discussed in the context of atropine (B194438) degradation pathways which share structural similarities, is tropic acid. researchgate.net Another potential degradation product, related to the ester linkage, could involve hydrolysis.

This compound bromide EP Impurity D is described as a related substance, chemically identified as (1R,2R,4S,5S,7s,9s)-9-ethyl-9-methyl-7-((2-phenylacryloyl)oxy)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium. synzeal.com

Analytical methods, including stability-indicating HPLC methods, are developed and validated to monitor these impurities over time and under stress conditions, ensuring the stability and quality of the drug substance. nih.govresearchgate.netresearchgate.net

Process-Related Impurities

Design and Synthesis of Novel this compound Analogs and Derivatives

The design and synthesis of novel analogs and derivatives of this compound are driven by the search for compounds with potentially improved pharmacological profiles, such as altered receptor selectivity, increased potency, or modified pharmacokinetic properties. This often involves structural modifications to the this compound core structure, including alterations to the tropane ring system, the epoxide functionality, the ester linkage, or the quaternary ammonium group.

Research in this area involves medicinal chemistry approaches, where rational design based on structure-activity relationships (SAR) and computational modeling can guide the synthesis of new compounds. While specific detailed synthetic schemes for a wide range of this compound analogs were not extensively detailed in the provided search results, the general principle involves modifying the precursor molecules or introducing different functionalities during the synthesis process.

The synthesis of related anticholinergic agents like ipratropium (B1672105) and tiotropium (B1237716), which are also quaternary ammonium congeners of atropine or scopolamine, provides insight into the types of modifications that can be explored. mdpi.comemerginginvestigators.org These modifications often involve changes to the N-substituent on the tropane nitrogen or alterations to the ester side chain. mdpi.comemerginginvestigators.org

The development of novel compounds related to muscarinic acetylcholine (B1216132) receptors, which are the targets of this compound, involves the synthesis of ligands with modified structures to probe receptor interactions. mdpi.com These studies contribute to the broader understanding of how structural changes affect binding and activity, which can inform the design of this compound analogs.

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a significant role in the synthesis and activity of many pharmaceutical compounds, including tropane alkaloids and their derivatives like this compound. The this compound molecule contains multiple stereocenters within its tricyclic structure and the tropic acid moiety. nih.govuni.lu

The synthesis of this compound bromide typically starts from norscopolamine, which itself is a chiral molecule with defined stereochemistry. wikipedia.org The stereochemistry of the norscopolamine precursor dictates the absolute configuration of several stereocenters in the final this compound molecule. The epoxide ring and the configuration at the carbon bearing the ester linkage are particularly important stereochemical features. nih.govuni.lu

While the provided information does not explicitly detail asymmetric synthetic routes developed specifically for this compound, the stereochemistry of the starting material, norscopolamine, is key to obtaining the desired isomer of this compound. The alkylation reactions involved in the conversion of norscopolamine to this compound bromide occur at the nitrogen atom, which does not directly alter the stereochemistry of the carbon framework inherited from norscopolamine.

Research into the stereoselective synthesis of related tropane derivatives and the use of chiral precursors highlights the importance of controlling stereochemistry in this class of compounds. thieme-connect.de The biological activity of muscarinic antagonists is often highly dependent on their stereochemistry, with different enantiomers or diastereomers exhibiting different affinities and efficacies at muscarinic receptor subtypes.

The defined stereochemistry of this compound bromide is represented in its IUPAC name, which specifies the configuration at the relevant stereocenters. nih.gov

Molecular and Cellular Pharmacology of Oxitropium

Muscarinic Receptor Subtype Binding Profile

Oxitropium exerts its pharmacological effects by binding to and blocking muscarinic acetylcholine (B1216132) receptors. These receptors are G protein-coupled receptors found in various tissues throughout the body, including the respiratory tract. There are five known subtypes of muscarinic receptors, designated M1 through M5. sigmaaldrich.com

Affinity and Selectivity for M1, M2, and M3 Muscarinic Receptors

Research indicates that this compound acts as a non-selective muscarinic antagonist, demonstrating affinity for multiple receptor subtypes. Specifically, this compound has been described as blocking M1, M2, and M3 receptors. patsnap.comersnet.org Some sources suggest that drugs like this compound, ipratropium (B1672105) bromide, and atropine (B194438) are non-selective anticholinergic drugs, blocking M1-M3 receptors with equal affinity. ersnet.org

While newer long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716) exhibit kinetic selectivity for M3 receptors over M2 receptors due to differing dissociation rates, this compound, as a shorter-acting agent, is generally characterized by a less pronounced selectivity profile across the M1, M2, and M3 subtypes compared to these newer compounds. patsnap.comnih.govdroracle.ainih.govnih.gov

Competitive Antagonism Mechanisms

This compound functions as a competitive antagonist at muscarinic receptors. patsnap.comnih.gov This means it competes with the endogenous neurotransmitter acetylcholine for the same binding site on the receptor protein. By binding to the receptor, this compound prevents acetylcholine from activating it. patsnap.com This competitive interaction shifts the dose-response curve of acetylcholine to the right, requiring higher concentrations of acetylcholine to elicit a given response.

The binding of this compound to the muscarinic receptor is reversible. The duration of its effect is influenced by its dissociation rate from the receptor. excelleratebio.com As a competitive antagonist, its effects can be overcome by increasing the concentration of the agonist (acetylcholine). excelleratebio.com

Intracellular Signal Transduction Modulation

Muscarinic receptors, upon activation by acetylcholine, initiate intracellular signaling cascades via coupling with G proteins. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins. sigmaaldrich.comresearchgate.net

Inhibition of Acetylcholine-Mediated Pathways (e.g., Gq, Phospholipase C, Calcium Mobilization)

Since this compound is a muscarinic receptor antagonist, its binding prevents acetylcholine from activating these receptors and initiating their downstream signaling pathways. For the M1 and M3 receptors, which are prevalent in airway smooth muscle and glands, acetylcholine binding typically leads to the activation of Gq/11 proteins. sigmaaldrich.comresearchgate.net This activation stimulates Phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.comresearchgate.netatsjournals.org IP3 then triggers the release of calcium ions (Ca2+) from intracellular stores, such as the sarcoplasmic reticulum, leading to an increase in intracellular calcium concentration. sigmaaldrich.compatsnap.comresearchgate.netnih.gov This rise in calcium is a key event in processes like smooth muscle contraction and glandular secretion. sigmaaldrich.compatsnap.com

By blocking M1 and M3 receptors, this compound inhibits this entire cascade: the activation of Gq, the subsequent activation of PLC, the generation of IP3, and the resulting mobilization of intracellular calcium. patsnap.comnih.gov This inhibition prevents or reduces acetylcholine-induced cellular responses.

For M2 receptors, which are often found on postganglionic nerve terminals (acting as autoreceptors to inhibit further acetylcholine release) and in the heart, acetylcholine binding activates Gi/o proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP levels. sigmaaldrich.comresearchgate.net While this compound also blocks M2 receptors, the functional consequences of M2 blockade in the airways are less directly related to bronchodilation compared to M3 blockade. nih.gov

Downstream Cellular Responses to Receptor Blockade

The primary downstream cellular responses to muscarinic receptor blockade by this compound, particularly the blockade of M3 receptors in the airways, include:

Inhibition of Smooth Muscle Contraction: By preventing the increase in intracellular calcium levels mediated by M3 receptor activation, this compound inhibits the contraction of airway smooth muscle cells. sigmaaldrich.compatsnap.com This leads to relaxation and bronchodilation. patsnap.com

Reduction in Glandular Secretion: M3 receptors are also involved in regulating mucus secretion from submucosal glands in the airways. sigmaaldrich.compatsnap.comkarger.com Blocking these receptors with this compound reduces acetylcholine-induced mucus production. patsnap.com

Modulation of Neuronal Activity: Blockade of M1 receptors in parasympathetic ganglia can inhibit neurotransmission, further reducing cholinergic tone in the airways. karger.com Blockade of M2 autoreceptors on nerve terminals can potentially increase acetylcholine release, although the net effect in the presence of M3 blockade is bronchodilation. nih.gov

Kinetic Aspects of Receptor Interaction

The kinetic aspects of this compound's interaction with muscarinic receptors, specifically its association (kon) and dissociation (koff) rates, play a role in its duration of action. The equilibrium dissociation constant (Kd) is related to the ratio of koff to kon (Kd = koff / kon). excelleratebio.com A slower dissociation rate (lower koff) generally leads to a longer duration of receptor occupancy and thus a more prolonged pharmacological effect. excelleratebio.com

While specific kinetic data (kon and koff values) for this compound across different muscarinic subtypes were not extensively detailed in the provided search results, it is understood that as a shorter-acting anticholinergic compared to agents like tiotropium, this compound has a faster dissociation rate from muscarinic receptors. karger.com Tiotropium, for example, is known for its very slow dissociation from M3 receptors, contributing to its 24-hour duration of action. nih.govdovepress.comresearchgate.netpsu.edu The relatively shorter duration of action of this compound suggests a more rapid dissociation from its target receptors compared to these longer-acting agents. karger.com

The concept of kinetic selectivity, where a compound dissociates at significantly different rates from different receptor subtypes despite similar equilibrium affinity, is a key feature of some newer anticholinergics like tiotropium (slow dissociation from M3, faster from M2). nih.govdroracle.ainih.govnih.gov While this compound blocks M1, M2, and M3 receptors, the literature does not emphasize a significant kinetic selectivity profile for this compound in the same way it does for tiotropium. ersnet.orgnih.gov

Interactive Data Table (Illustrative - Data is based on the textual descriptions and comparisons, specific numerical values for this compound's Ki, kon, and koff were not consistently available across subtypes in the search results. Comparisons are drawn from how this compound is described relative to other agents like Tiotropium and Ipratropium where data was available.)

Receptor SubtypeBinding Affinity (Relative)Selectivity Profile (vs. M1, M2, M3)Dissociation Rate (Relative)
M1BindsNon-selectiveRelatively Faster (vs. LAMAs)
M2BindsNon-selectiveRelatively Faster (vs. LAMAs)
M3BindsNon-selectiveRelatively Faster (vs. LAMAs)

Note: This table provides a relative comparison based on the textual information found, highlighting this compound's non-selective nature and relatively faster dissociation compared to long-acting agents like Tiotropium.

Dissociation Rates from Muscarinic Receptor Subtypes (e.g., M2 vs. M3)

The interaction kinetics of muscarinic receptor antagonists, including their dissociation rates from different receptor subtypes, play a significant role in their pharmacological effects and duration of action. While the provided search results focus heavily on the dissociation kinetics of tiotropium, a related long-acting muscarinic antagonist, they offer insights into the principles relevant to this compound.

Studies on tiotropium indicate that its long duration of action is linked to its slow dissociation from M1 and M3 receptors compared to its faster dissociation from M2 receptors. medscape.comresearchgate.net This kinetic selectivity is considered a key mechanism for the persistent bronchodilation observed with such compounds. dovepress.com Specifically, tiotropium's dissociation half-life from the M3 receptor is reported to be over 24 hours, significantly slower than its dissociation from M2 receptors. medscape.comnih.gov Although direct, comparative dissociation rates for this compound across all subtypes were not explicitly found, the principle of differential dissociation rates contributing to subtype selectivity and duration of action is well-established for this class of drugs. pnas.org

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics (MD) simulations are a computational tool used to investigate the dynamic interactions between ligands and receptors at an atomic level. These simulations provide insights into binding pathways, conformational changes, and the stability of receptor-ligand complexes. core.ac.uk

While specific MD simulations for this compound were not detailed in the search results, studies on other muscarinic antagonists like tiotropium highlight the utility of this technique in understanding their interaction with muscarinic receptors, particularly the M3 subtype. core.ac.uknih.govresearchgate.net MD simulations have been used to model the binding of ligands to the M3 muscarinic receptor, revealing details about how ligands access the orthosteric binding site and interact with residues within the transmembrane bundle. core.ac.ukrsc.org For instance, simulations with tiotropium have suggested transient binding to an extracellular vestibule site before reaching the orthosteric pocket. core.ac.ukresearchgate.netnih.gov These simulations can help visualize the dynamic process of ligand binding and dissociation, contributing to the understanding of kinetic parameters like dissociation rates. nih.govacs.org

Energetic and Structural Determinants of Binding Stability

The stability of the interaction between a ligand and a receptor is governed by the energetic and structural determinants within the binding site. These include various non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions, as well as the specific arrangement of amino acid residues in the binding pocket. rsc.orgelifesciences.org

Research on muscarinic receptors, particularly M2 and M3, has identified key residues within the orthosteric binding site that are conserved across subtypes and crucial for ligand binding. rsc.orgelifesciences.org These residues, often located in the transmembrane domains, form an "aromatic cage" and contribute significantly to the binding affinity and stability of anticholinergic ligands. rsc.orgelifesciences.org For example, conserved asparagine residues have been implicated in forming specific interactions that can influence the dissociation rate of ligands like tiotropium, potentially acting as a "snap-lock" mechanism that hinders rapid unbinding. scilit.com While detailed energetic and structural analyses specifically for this compound binding were not found, the general principles derived from studies of similar muscarinic antagonists on M2 and M3 receptors provide a framework for understanding the factors that would influence this compound's binding stability. rsc.orgacs.orgscilit.com Differences in the subtle structural variations between receptor subtypes and how a ligand complements these differences can lead to differential binding stability and kinetic selectivity. acs.orgscilit.com

Functional Selectivity and Inverse Agonism Properties

Functional selectivity, also known as biased agonism, refers to the ability of a ligand to selectively activate or block specific signaling pathways downstream of a receptor. Inverse agonism describes a ligand that not only blocks the action of agonists but also inhibits the constitutive activity of a receptor. rsc.org

This compound is characterized as a muscarinic receptor antagonist. mdpi.com While the search results primarily discuss the functional selectivity and inverse agonism of tiotropium, these properties are relevant to the class of anticholinergic drugs to which this compound belongs. Tiotropium has been described as a potent muscarinic inverse agonist. nih.gov Inverse agonism at muscarinic receptors means that the compound can reduce the basal level of receptor activity that exists even in the absence of an agonist. scilit.com Functional selectivity in the context of muscarinic antagonists often refers to differential effects mediated through different G protein coupling pathways (e.g., Gq/11 vs. Gi/o) or the ability to preferentially block certain receptor-mediated responses over others, potentially due to kinetic selectivity. mdpi.comelifesciences.orgdrugbank.com Although direct evidence for this compound's specific functional selectivity or inverse agonism profile was not extensively detailed, its classification as a muscarinic antagonist suggests it would likely exhibit inverse agonism to some degree at constitutively active muscarinic receptors.

Based on the available scientific literature, detailed preclinical pharmacodynamics and biological effects of this compound in research models, specifically structured around the provided outline, are limited in the search results. While this compound is recognized as a muscarinic antagonist with bronchodilatory properties, extensive data from in vitro and animal models covering the specific subsections of effects on airway smooth muscle, modulation of glandular secretions, and anti-inflammatory actions were not found for this compound in the provided search results.

The search results primarily offer detailed preclinical data for Tiotropium, another long-acting muscarinic antagonist, in the context of these research areas. Therefore, a comprehensive article focusing solely on this compound and adhering strictly to the detailed preclinical outline cannot be generated based on the provided information.

However, the general mechanism of action for this compound as a muscarinic antagonist is described, indicating its interaction with muscarinic receptors (M1, M2, and M3 subtypes) to inhibit acetylcholine binding and prevent downstream effects like smooth muscle contraction and mucous hypersecretion. wikipedia.org

Preclinical Pharmacodynamics and Biological Effects in Research Models

Anti-Inflammatory Actions in Cellular and Animal Models

Impact on Inflammatory Cell Function and Recruitment

Preclinical studies, largely involving the related long-acting muscarinic antagonist (LAMA) tiotropium (B1237716), provide insights into the potential influence of anticholinergic agents on inflammatory cell function and recruitment in the airways. Research indicates that tiotropium can reduce airway inflammation in animal models researchgate.nettandfonline.comersnet.orgnih.gov. For instance, studies in ovalbumin (OVA)-sensitized mice have shown that tiotropium treatment significantly reduced airway inflammation and the production of Th2 cytokines in bronchoalveolar lavage fluid (BALF) researchgate.netnih.gov. Tiotropium has also been shown to reduce eosinophilic inflammation in chronically challenged guinea pigs researchgate.net.

While direct studies on oxitropium's impact on specific inflammatory cell types are less extensively documented in the provided search results compared to tiotropium, the shared anticholinergic mechanism suggests potential parallels. Acetylcholine (B1216132) is understood to play a role in inflammation, and blocking muscarinic receptors can attenuate pro-inflammatory effects ersnet.orgjocmr.orgfrontiersin.org. Tiotropium has been shown to inhibit the production of certain chemotactic mediators in vitro ersnet.org.

Effects on Airway Remodeling Markers

Airway remodeling, characterized by structural changes such as goblet cell metaplasia, airway smooth muscle thickening, and extracellular matrix deposition, is a significant feature of chronic airway diseases tandfonline.comersnet.orgresearchgate.net. Preclinical investigations, particularly with tiotropium, suggest that muscarinic receptor antagonism can impact these remodeling processes. Studies in OVA-sensitized mice demonstrated that tiotropium significantly decreased goblet cell metaplasia, the thickness of airway smooth muscle, and airway fibrosis researchgate.netnih.gov. Tiotropium has also been shown to reduce levels of TGF-beta1, a growth factor implicated in remodeling, in BALF in a chronic asthma model researchgate.netnih.gov. Further evidence from a guinea pig model of COPD showed that tiotropium inhibited the LPS-induced increase in goblet cells, collagen deposition, and muscularised microvessels ersnet.orgnih.gov.

These findings suggest a role for cholinergic activity in driving airway remodeling, which can be attenuated by muscarinic antagonists.

Influence on Airway Hyperresponsiveness in Animal Models

Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a hallmark of conditions like asthma ersnet.org. Preclinical studies in animal models have investigated the effects of anticholinergic agents on AHR. In OVA-sensitized mice, tiotropium significantly abrogated AHR to serotonin (B10506) in a chronic model researchgate.netnih.govresearchgate.net. Animal model investigations with muscarinic receptor antagonism have generally shown favorable results with respect to AHR utppublishing.com. This effect is likely linked to the primary bronchodilatory action of this compound and other anticholinergics, which reduces smooth muscle tone by blocking acetylcholine's action at muscarinic receptors, particularly M3 receptors patsnap.compatsnap.comtandfonline.comresearchgate.netfda.govtga.gov.au.

Interactions with Other Pharmacological Agents in Preclinical Studies

Preclinical studies have explored the potential for interactions between muscarinic antagonists like this compound and other pharmacological agents commonly used in respiratory diseases, such as beta-adrenergic agonists.

Combination therapy with anticholinergic agents and beta-adrenergic agonists is a common strategy in managing obstructive airway diseases, and preclinical data support the rationale for synergistic effects. Studies comparing this compound with fenoterol (B1672521) (a beta-adrenergic agonist) showed that while fenoterol had a more rapid onset, this compound had a longer duration of action nih.govnih.gov. A combination of this compound and fenoterol resulted in a rapid onset and a greater peak effect than this compound alone nih.gov.

The synergistic effects between anticholinergics and beta-adrenergic agonists are attributed to their distinct but complementary mechanisms of action: anticholinergics block bronchoconstriction mediated by acetylcholine, while beta-agonists induce bronchodilation by activating beta-adrenergic receptors ersnet.orgfda.govkarger.com.

Research indicates that cross-talk between muscarinic receptors and beta-adrenoceptors can contribute to the synergistic effects observed with combination therapy ersnet.orgkarger.comnih.govoup.com. Muscarinic receptor activation, particularly via M3 receptors, can diminish beta2 receptor-mediated cAMP production karger.com. Anticholinergic agents can reverse this effect, leading to a greater increase in cAMP when combined with beta-agonists compared to beta-agonists alone karger.com. M2 receptors may also be involved in this cross-talk karger.comoup.com. This complex interaction at the receptor level provides a mechanistic basis for the enhanced bronchodilation observed with combined anticholinergic and beta-agonist treatment karger.comnih.gov.

Synergistic Effects with Beta-Adrenergic Agonists

Investigations in Specific Animal Models of Airway Pathophysiology

This compound and other muscarinic antagonists have been investigated in various animal models designed to mimic aspects of human airway diseases. Commonly used models include those induced by allergens (such as ovalbumin) to study allergic asthma, and exposure to substances like lipopolysaccharide (LPS) or cigarette smoke to model COPD researchgate.netersnet.orgnih.goversnet.orgnih.govresearchgate.netfrontiersin.org.

Animal models, such as mice, rats, and guinea pigs, are valuable tools for investigating the mechanisms of airway pathophysiology and the effects of potential therapies ersnet.orgfrontiersin.org. Studies in OVA-sensitized mice have been instrumental in demonstrating the effects of muscarinic antagonists on airway inflammation, remodeling, and hyperresponsiveness researchgate.netnih.gov. Guinea pig models of COPD induced by LPS exposure have provided insights into the anti-inflammatory and anti-remodeling effects of these agents ersnet.orgnih.gov. These models allow for detailed histological, morphometric, and molecular analyses to assess the impact of compounds like this compound on disease parameters researchgate.netnih.gov.

While the provided search results focus more heavily on tiotropium in these models, the established class effects of muscarinic antagonists suggest that similar investigations with this compound would explore its effects on inflammation, remodeling, and AHR within these relevant animal systems.

Preclinical Findings on this compound and Related Muscarinic Antagonists in Animal Models

Animal ModelPathophysiological Feature InvestigatedKey Findings (this compound/Tiotropium)Source(s)
OVA-sensitized miceAirway Inflammation, Remodeling, AHRReduced inflammation, Th2 cytokines, goblet cell metaplasia, smooth muscle thickness, fibrosis, AHR. researchgate.netnih.gov
LPS-induced guinea pig COPD modelInflammation, RemodelingInhibited neutrophilia, goblet cells, collagen deposition, muscularised microvessels. ersnet.orgnih.gov
Guinea pig trachea (in vitro)Muscarinic receptor blockadePotent M receptor antagonist with prolonged blockade. researchgate.net
Dogs (in vivo)BronchoprotectionBronchoprotective effects observed after inhalation. researchgate.netnih.gov
Various (Mice, Rats, Guinea pigs)Airway HyperresponsivenessGenerally favorable results in reducing AHR. utppublishing.comersnet.orgresearchgate.net
Human isolated bronchiInteraction with Beta-agonistsEnhanced smooth muscle relaxation with combination therapy. ersnet.org

Structure Activity Relationship Sar and Ligand Design

Identification of Key Structural Features for Muscarinic Receptor Affinity

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five subtypes (M1-M5) that belong to the class A G protein-coupled receptors (GPCRs). mdpi.commdpi.comrsc.orgbiorxiv.org These receptors are involved in various physiological functions, including the regulation of bronchial smooth muscle tone. patsnap.commdpi.com Anticholinergic agents, such as oxitropium, exert their effects by binding to these receptors and blocking the action of the endogenous neurotransmitter, acetylcholine. patsnap.comjove.com

SAR studies of muscarinic antagonists have revealed key structural features essential for high receptor affinity. Most potent anticholinergics typically contain an ester group and a basic nitrogen group separated by a carbon linker, often two methylene (B1212753) units long. jove.com The presence of cyclic rings and aromatic groups generally enhances the binding of antagonists to the receptor. jove.com These larger antagonist molecules bind to sites outside the acetylcholine binding site, effectively blocking agonist binding. jove.com The orthosteric binding site of mAChRs, where acetylcholine and competitive antagonists like this compound bind, is located within the transmembrane (TM) domain and involves residues from multiple transmembrane helices. rsc.org Conserved residues within this site, such as N6.52, are crucial for ligand binding, forming hydrogen bonds with features like the ester and hydroxyl groups of ligands. rsc.orgnih.gov

Role of the Quaternary Ammonium (B1175870) Moiety in Receptor Binding and Systemic Distribution

This compound is a quaternary ammonium compound. patsnap.comwikipedia.org The positively charged quaternary nitrogen is a critical structural element for its interaction with muscarinic receptors. This charged group is involved in ionic interactions within the orthosteric binding site of the receptor. Specifically, mutation studies and SAR analysis indicate that the conserved aspartate residue D3.32 in the orthosteric amine pocket forms pi-cation interactions with the quaternary amine moieties of mAChR ligands, significantly impacting binding affinity. rsc.org

Beyond receptor binding, the quaternary ammonium structure plays a significant role in the pharmacokinetic profile of this compound, particularly its systemic distribution. Due to its permanent positive charge, the quaternary ammonium group limits the drug's ability to readily cross lipid membranes, including the blood-brain barrier. patsnap.comresearchgate.net This characteristic is advantageous for inhaled bronchodilators like this compound, as it minimizes systemic absorption and reduces the potential for central nervous system (CNS) side effects, allowing for a more focused action on the respiratory tract. patsnap.comresearchgate.net This limited systemic exposure contributes to the favorable safety profile of inhaled quaternary ammonium anticholinergics. researchgate.net

Impact of Substituent Modifications on Pharmacological Profile

While the core structure provides the fundamental muscarinic antagonist activity, modifications to substituents on the this compound scaffold can significantly impact its pharmacological profile, including receptor subtype selectivity and duration of action. Although specific detailed research findings on this compound substituent modifications were not extensively found in the search results, general principles from SAR studies on related muscarinic antagonists can be applied.

SAR studies on other muscarinic receptor ligands, including quaternary ammonium compounds, highlight the importance of the size, shape, and electronic properties of substituents. For instance, modifications to the azacyclic ring structure can influence affinity, with more rigid cores often showing higher affinity. mdpi.com The steric bulk of substituents, particularly near the binding site, can play a crucial role in mAChR interaction. unica.it Studies on novel muscarinic receptor ligands with a 1,4-dioxane (B91453) nucleus, for example, demonstrated that the insertion of a methyl group at a specific position enhanced affinity for all muscarinic subtypes, while bulkier substituents led to decreased affinity. unica.it

The duration of action of muscarinic antagonists can also be influenced by structural features that affect their dissociation rate from the receptor. For instance, the long duration of action of tiotropium (B1237716), another long-acting muscarinic antagonist, is attributed in part to interactions within the binding site, including a hydrogen bond with a conserved asparagine residue, which hinders rapid dissociation. acs.org While the specific interactions governing this compound's duration of action were not detailed, similar principles related to favorable binding interactions contributing to slow dissociation are likely relevant.

Computational Chemistry and Molecular Modeling Approaches in SAR Studies

Computational chemistry and molecular modeling techniques are increasingly valuable tools in SAR studies and ligand design for muscarinic receptors. openaccessjournals.comeco-vector.com These approaches complement experimental methods by providing insights into molecular interactions and predicting the behavior of potential drug candidates. openaccessjournals.comeco-vector.com

Molecular Docking and Ligand-Based Drug Design

Molecular docking is a structure-based computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a receptor and to estimate the binding affinity. nih.govmdpi.comnih.gov By docking this compound or its analogs into the known structures of muscarinic receptor subtypes (such as M1, M2, M3, M4, and M5, whose structures have been determined through crystallography mdpi.combiorxiv.orgnih.gov), researchers can gain atomic-level insights into the key interactions mediating binding. nih.govmdpi.com This helps identify crucial amino acid residues involved in recognition and understand the contribution of different parts of the ligand structure to binding affinity. rsc.orgnih.govmdpi.com

Ligand-based drug design (LBDD), on the other hand, is employed when the 3D structure of the target receptor is unknown or not used directly. gardp.orgbiosolveit.de LBDD relies on the knowledge of existing ligands with known biological activity to design new molecules. gardp.orgbiosolveit.de This involves analyzing the chemical information of active and inactive compounds within a series to identify common features or pharmacophores responsible for activity. gardp.orgsaromics.com Techniques like pharmacophore modeling and 3D similarity analysis fall under LBDD and can be used to identify potential new muscarinic antagonists based on the structural characteristics of this compound and other known active compounds. biosolveit.deoptibrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govontosight.ai By analyzing a dataset of this compound analogs with known muscarinic receptor binding affinities or functional activities, QSAR models can identify which molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) are most important for activity. nih.gov

QSAR models can be used to predict the activity of new, untested compounds, guiding the synthesis of molecules with improved properties. saromics.com For example, QSAR models for M1-AChR antagonists have considered descriptors such as interaction energy, fraction of sp3 carbons, and lipophilicity to establish correlations with binding affinity. nih.gov These models can help predict how modifications to the this compound structure might impact its affinity for different muscarinic receptor subtypes, aiding in the design of more potent or selective ligands. nih.govmdpi.com

Pharmacokinetics in Preclinical and in Vitro Systems

Absorption Characteristics in Non-Human Biological Systems

Absorption describes the process by which a drug enters the body nih.gov. In preclinical studies of oxitropium, absorption has been investigated following different routes of administration in animal models.

Studies in rats and dogs evaluating the pharmacokinetics of 14C-labelled this compound bromide following oral administration indicated that only low concentrations of radioactivity were measured in the blood over several hours. hpra.ie Quantitative analysis revealed that rats absorbed 14% of the administered oral dose, while dogs absorbed 28%. hpra.ie This suggests limited gastrointestinal absorption of this compound in these species. Similarly, studies with the structurally related quaternary ammonium (B1175870) anticholinergic, tiotropium (B1237716), have shown poor absorption from the gastrointestinal tract, with low oral bioavailability (2-3%) in young healthy volunteers, which is expected given its chemical structure. medchemexpress.comebi.ac.uk

While specific details on the pulmonary absorption mechanisms of this compound were not extensively available in the reviewed literature, research on related inhaled anticholinergics like tiotropium and ipratropium (B1672105) provides relevant insights into how such compounds behave in the respiratory system of animal models.

Pulmonary drug absorption is a complex process influenced by factors such as dissolution, permeability, tissue retention, and non-absorptive clearance within the lungs. drugbank.com Particle size and aerodynamic size distribution of inhaled formulations play a significant role in their deposition patterns within the respiratory tract. nih.gov Absorption is generally more efficient in the alveolar regions due to the large surface area and the thin barrier separating the inhaled drug from the bloodstream.

Studies with inhaled tiotropium in rats have shown rapid absorption and distribution in the lungs following intratracheal administration. Using techniques like MALDI IMS, the distribution of tiotropium in rat lung tissue after inhalation has been visualized, showing higher signal intensity in the bronchioles compared to the lung parenchyma. Within 15 minutes of exposure, tiotropium and its fragmented ions were observed to disperse in a concentration gradient from the central airways into the lung parenchyma and pleura in rats. The average concentration of tiotropium in the whole lung tissue 15 minutes post-inhalation was reported as 8.963 ± 0 nmol/g, with concentrations of < 7 nmol/g in the pleural region and < 12 nmol/g in the central region. These findings were consistent with rapid absorption of tiotropium into the bloodstream after lung administration in rats.

In vitro and ex vivo studies have also explored the role of transporters in the lung uptake of related anticholinergics. In vitro uptake assays using human bronchial epithelial cells suggested that both ipratropium and tiotropium exhibited predominant absorption through OCTN2. However, an isolated perfused rat lung model study indicated that passive diffusion might be the primary mechanism for ipratropium absorption across the lung epithelial barrier, with OCT/Ns potentially not playing a significant role in this specific model. Conversely, in vitro uptake experiments highlighted a significant role for OCTs in ipratropium uptake into primary rat alveolar epithelial cells and human pulmonary epithelial cell lines. Furthermore, carrier-mediated uptake was observed for ipratropium, but not tiotropium, in lung slices obtained from drug-naïve rats.

Gastrointestinal Absorption in Animal Models

Distribution Profile

Distribution describes the movement of a drug from the site of absorption to various tissues and organs within the body nih.gov.

Following intravenous administration in rats and dogs, 14C-labelled this compound bromide demonstrated rapid distribution into the tissues. hpra.ie

Research on the tissue distribution of the related compound, tiotropium, in animal models further supports a pattern of broad and rapid distribution. In rats, tiotropium was distributed broadly and rapidly following both intravenous and intratracheal administration. Whole body autoradiography studies in rats administered [(14)C]tiotropium intravenously also revealed a broad and rapid tissue distribution of radioactivity. A similar distribution pattern has been reported for ipratropium. Studies involving intranasal administration of bencycloquidium bromide, which showed a distribution pattern similar to tiotropium and ipratropium, indicated that tissue concentrations in rats were generally higher than plasma concentrations, with the exception of the brain.

For the related compound tiotropium, plasma protein binding has been reported in animal species. Protein binding of tiotropium bromide was found to be significantly lower in animal species (16-22%) compared to humans (71-72%). medchemexpress.comebi.ac.uk

Direct studies specifically evaluating the blood-brain barrier (BBB) permeability of this compound in animal models were not found in the reviewed literature. However, the properties of structurally related quaternary ammonium compounds like tiotropium provide an indication of expected behavior.

Quaternary ammonium compounds are characterized by a permanent positive charge, which generally limits their ability to cross biological membranes, including the blood-brain barrier, via passive diffusion. Studies in rats have consistently shown that tiotropium, a quaternary amine, does not penetrate the blood-brain barrier to any relevant extent. medchemexpress.comebi.ac.uk The observed absence of central nervous system (CNS)-related effects with tiotropium is consistent with the premise that this charged molecule has limited ability to cross the BBB. Molecular characteristics that hinder passive BBB penetration include large molecular size, ionic charge at physiological pH, and hydrophilicity.

Protein Binding Studies

Metabolism Pathways in Animal Models and In Vitro Systems

The metabolism of this compound is considered relatively minimal. patsnap.com Studies in animals and in vitro experiments with human liver microsomes and hepatocytes have provided insights into the metabolic fate of the compound. tga.gov.au

Enzymatic Pathways (e.g., Cytochrome P450 involvement)

While metabolism of this compound does not occur to a great extent, an enzymatic pathway is involved in a small portion of its metabolism. tga.gov.au In vitro studies using human liver microsomes have shown that this enzymatic pathway can be inhibited by cytochrome P450 (CYP) 2D6 inhibitors like quinidine (B1679956) and CYP3A4 inhibitors such as ketoconazole (B1673606) and gestodene. tga.gov.au This suggests the involvement of CYP2D6 and CYP3A4 enzymes in the metabolic process, although they are responsible for the elimination of only a small part of the administered dose. pharmgkb.org Despite this, this compound, even at supra-therapeutic concentrations, does not inhibit several CYP isoforms, including CYP1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, or 3A in human liver microsomes. tga.gov.au

Non-Enzymatic Degradation (e.g., Ester Cleavage)

The major metabolic pathway for this compound is non-enzymatic ester cleavage. tga.gov.au This process results in the formation of pharmacologically inactive products: the alcohol N-methylscopine and dithienylglycolic acid. tga.gov.au This hydrolytic cleavage of the ester bond has been observed as the main reaction in plasma across various species. geneesmiddeleninformatiebank.nl

Metabolite Identification and Characterization in Preclinical Samples

Metabolite identification is a crucial aspect of drug development to understand the fate of a compound in the body and assess the safety of metabolites. nih.gov In studies involving animals and in vitro experiments with human liver microsomes and hepatocytes, minor amounts of various glutathione (B108866) conjugates have been observed following the oxidation of the thiophene (B33073) rings. tga.gov.au The main metabolites identified from the hydrolytic cleavage pathway in various species are N-methylscopine and dithienylglycolic acid. geneesmiddeleninformatiebank.nl These metabolites are inactive at muscarinic receptors. tga.gov.au

Excretion Routes in Animal Models

In animal species, the excretion of this compound is more equally distributed between urine and faeces compared to humans, where renal excretion is the main route. geneesmiddeleninformatiebank.nl Metabolism appears to be more pronounced in animal species than in humans, with a lower percentage of parent drug excreted unchanged in urine in animals (35-40%) compared to humans (74%). geneesmiddeleninformatiebank.nl In mice, rats, and humans, the parent compound was the main component found in urine samples after intravenous administration. geneesmiddeleninformatiebank.nl

Role of Drug Transporters in Disposition (e.g., OCTN) in Cellular Models

Drug transporters, including organic cation transporters (OCTs) and novel organic cation transporters (OCTNs), play a role in the cellular transport of various compounds, including some drugs used for respiratory disorders. nih.govresearchgate.net Studies in cellular models have investigated the involvement of these transporters in the disposition of anticholinergic drugs like this compound.

In human bronchial epithelial cells (BEAS-2B), carrier-mediated uptake of ipratropium (a related anticholinergic) was observed, with OCTN1 and OCTN2 transporters being expressed. acs.org Uptake of ipratropium was significantly increased in HEK293 cells expressing OCTN1 and OCTN2. acs.org Knock-down studies in BEAS-2B cells indicated that OCTN2 is the primary mediator of ipratropium uptake, with a lesser contribution from OCTN1. acs.org

Tiotropium, another anticholinergic, was also taken up by both HEK293/OCTN1 and HEK293/OCTN2 cells, suggesting that both ipratropium and tiotropium are taken up primarily by OCTN2 and to a lesser extent by OCTN1 in bronchial epithelial cells. acs.org

Studies in EpiAirway™, a 3D in vitro model of human tracheal-bronchial epithelial cells, and Calu-3 cell monolayers have further explored the interaction of bronchodilators with transporters. researchgate.netplos.org OCTN2 was found to be expressed and functional at the basolateral side in both models. plos.org Tiotropium significantly inhibited L-carnitine uptake on the apical side in both cell models, suggesting it can be considered a substrate of ATB0,+. plos.org Ipratropium, in contrast, was effective on the basolateral side, indicating its interaction with OCTN2. plos.org These findings suggest differential interactions of anticholinergic bronchodilators with transporters in airway epithelial cells. plos.org

Conflicting data exist regarding the specific role of OCT/N transporters in the pulmonary absorption of inhaled drugs when different in vitro models are used. researchgate.net While some in vitro studies suggest a significant role for OCT/N transporters in the pulmonary absorption of ipratropium bromide, an ex vivo study using rat isolated perfused lung did not show such an effect. researchgate.net

Analytical Methodologies for Oxitropium Research and Development

Chromatographic Techniques for Quantification and Purity Analysis

Chromatography plays a vital role in separating Oxitropium from other components in a sample, allowing for its quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the determination of organic impurities and assay of this compound, particularly in its bromide form. The European Pharmacopoeia (Ph. Eur.) has described HPLC methods for determining organic impurities in this compound bromide. researchgate.netnih.gov

Research has led to the development and validation of specific HPLC methods for this compound. One such method for related substances analysis utilizes an Inertsil ODS-4 column (250 mm × 4.6 mm, 5 µm) with a gradient elution of phosphate (B84403) buffer and acetonitrile (B52724). This method involves a 50 µL injection volume, detection at 210 nm, a flow rate of 1.2 mL/min, and a run time of 60 minutes. researchgate.netnih.gov Another stability-indicating HPLC assay method employs an XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) with an isocratic mobile phase of phosphate buffer and acetonitrile (85:15). This method uses a 10 µL injection volume, detection at 210 nm, a flow rate of 1.0 mL/min, and a shorter run time of 10 minutes. researchgate.netnih.gov These methods have been validated according to ICH guidelines. researchgate.netnih.gov

HPLC is also used in the development of methods for related substances, where process-related and degradation impurities are identified, synthesized, and used in method validation. researchgate.netnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers advantages over traditional HPLC, including faster analysis times and improved resolution. A reversed-phase UPLC technique has been developed for the simultaneous assay and identification of this compound bromide and Formoterol fumarate (B1241708) dihydrate in pressurized metered dose inhaler products. nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov This method uses a C18 UPLC column (50 × 2.1 mm × 1.7 µm) with ethylene-bridged-hybrid technology. nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov The mobile phase consists of a mixture of 0.07 M KH₂PO₄ buffer and acetonitrile (80:20, v/v), with detection at 210 nm. nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov The method operates at a flow rate of 0.6 mL/min and a column temperature of 25°C, with an injection volume of 10 µL and a run time of 2 minutes. nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov

This UPLC method has demonstrated linearity for this compound bromide in the concentration range of 0.03-14.8 µg/mL. nih.govresearchgate.netresearchgate.netoup.comnih.gov The limits of detection (LOD) and quantification (LOQ) for this compound bromide were determined to be 0.009 µg/mL and 0.026 µg/mL, respectively. nih.govresearchgate.netresearchgate.netoup.comnih.gov The method showed good recovery (96.3% for this compound bromide) and precision (RSD ≤ 1.5%). nih.govresearchgate.netresearchgate.netoup.comnih.gov This UPLC method allows for accurate, precise, and selective simultaneous detection of this compound bromide and Formoterol fumarate dihydrate, independent of the matrix effect. nih.govresearchgate.netresearchgate.netoup.comnih.gov It is considered a time-saving and potentially cheaper alternative to HPLC methods. nih.govresearchgate.netoup.com

Here is a summary of the UPLC method parameters and validation data:

ParameterThis compound Bromide DataCitation
ColumnC18 (50 × 2.1 mm × 1.7 µm) nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov
Mobile Phase0.07 M KH₂PO₄ buffer:Acetonitrile (80:20, v/v) nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov
Detection Wavelength210 nm nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov
Flow Rate0.6 mL/min nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov
Column Temperature25°C nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov
Injection Volume10 µL nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov
Run Time2 min nih.govresearchgate.netoup.comresearchgate.netoup.comnih.gov
Linearity Range0.03-14.8 µg/mL nih.govresearchgate.netresearchgate.netoup.comnih.gov
LOD0.009 µg/mL nih.govresearchgate.netresearchgate.netoup.comnih.gov
LOQ0.026 µg/mL nih.govresearchgate.netresearchgate.netoup.comnih.gov
Recovery96.3% nih.govresearchgate.netresearchgate.netoup.comnih.gov
Precision (% RSD)≤ 1.5% nih.govresearchgate.netresearchgate.netoup.comnih.gov
Retention Time (RT)0.5 min nih.govresearchgate.netresearchgate.netoup.comnih.gov

Gas Chromatography (GC) Applications

While HPLC and UPLC are more commonly cited for this compound analysis, particularly for the non-volatile bromide salt, Gas Chromatography (GC) is generally used for the analysis of volatile or semi-volatile compounds. Information specifically detailing the application of GC for the analysis of this compound was not prominently found in the search results. However, related anticholinergic compounds like Tiotropium (B1237716) have predicted GC-MS spectra available, suggesting that GC-MS could potentially be explored for certain analyses of this compound or its degradation products if they are sufficiently volatile or can be derivatized. hmdb.ca

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure, concentration, and properties of this compound.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. quora.com This absorption is related to electronic transitions within the molecule. quora.com UV-Vis spectroscopy can be used for the quantitative estimation of compounds that have chromophores, which are functional groups that absorb UV or visible light.

While direct application of UV-Vis spectroscopy for this compound quantification was not extensively detailed in the search results, studies on related compounds like Tiotropium bromide show that it exhibits maximum absorbance at 230 nm in methanol (B129727). researchgate.netresearchgate.netinnovareacademics.in This suggests that this compound, possessing similar structural features, would also have a characteristic UV spectrum that could be utilized for its detection and potentially quantification, provided there are no significant interferences from the matrix. UV absorbance has also been used to study the microenvironment of oxyphenonium (B72533) bromide, another anticholinergic, in cyclodextrin (B1172386) solutions, indicating the utility of UV-Vis in studying interactions and environmental changes of such compounds. nih.gov

Mass Spectrometry (MS and LC-MS/MS) for Impurity Identification and Quantification

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of this compound and its impurities. LC-MS has been used to identify new process-related and degradation impurities of this compound during synthetic process development and analytical studies. researchgate.netnih.gov These identified impurities are then used in the development and validation of analytical methods. researchgate.netnih.gov

LC-MS/MS, or tandem mass spectrometry, provides more specific and sensitive detection by selecting parent ions and then fragmenting them to produce characteristic product ions. This technique is particularly useful for analyzing complex samples and quantifying analytes at low concentrations. While specific LC-MS/MS methods solely for this compound were not detailed, LC-MS/MS is commonly used for the analysis of related anticholinergic drugs like Tiotropium in biological samples, enabling sensitive quantification at very low levels. shimadzu.comoup.comnih.govresearchgate.netx-mol.comresearchgate.net The principles and techniques employed in these LC-MS/MS methods for related compounds are applicable to the analysis of this compound and its impurities, especially for identifying and quantifying impurities that may not be easily detectable by UV-Vis spectroscopy. nih.govresearchgate.netx-mol.comresearchgate.net LC-MS/MS allows for the characterization of fragment ions, aiding in the structural elucidation of impurities. mdpi.com

The use of LC-MS/MS in impurity profiling involves identifying parent ions and then analyzing their fragmentation patterns to determine the structure of the impurities. mdpi.com This is crucial for understanding potential degradation pathways and ensuring the quality and safety of the final drug substance.

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) Methods

Capillary Electrophoresis (CE), including Capillary Zone Electrophoresis (CZE), has been explored for the analysis of tropane (B1204802) alkaloids and their derivatives, a class of compounds to which this compound belongs. CE offers advantages in separating compounds with similar structures and charge-to-mass ratios.

Research has demonstrated the applicability of CE methods for the simultaneous determination of scopolamine (B1681570) derivatives, which share structural similarities with this compound. One validated capillary electrophoresis method for the determination of atropine (B194438) and scopolamine derivatives in pharmaceutical formulations utilized an electrophoretic buffer consisting of 80 mM sodium citrate (B86180) at pH 2.5, containing 2.5 mM hydroxypropyl-beta-cyclodextrin as a complexing agent. springernature.com This method achieved quantitative analysis with good reproducibility, showing relative standard deviations less than 1% for migration times and less than 2% for peak area ratios for intermediate precision. springernature.com Linearity was observed between 50% and 150% of the theoretical content, with a correlation coefficient greater than 0.99. springernature.com

While specific details on CE methods solely for this compound are less prevalent in the immediate search results compared to HPLC, the successful application of CE to structurally related tropane alkaloids highlights its potential for this compound analysis, particularly for separating closely related impurities. One report mentions a capillary electrophoretic method for this compound bromide assay with a run time of 150 minutes, where this compound bromide was used as an internal standard. oup.comresearchgate.netoup.comnih.gov

Method Validation Parameters for Research Applications

Method validation is an essential process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. For research and development of this compound, validation parameters typically follow guidelines such as those from the International Conference on Harmonisation (ICH). oup.comresearchgate.netnih.gov Key validation parameters include linearity, accuracy, precision, sensitivity (limit of detection and quantification), robustness, and specificity. oup.comoup.com

Linearity, Accuracy, and Precision

Linearity: Linearity demonstrates the proportional relationship between the analytical method's response and the concentration of the analyte over a defined range. For this compound, linearity studies involve preparing a series of standard solutions at different concentrations and plotting the instrument response (e.g., peak area) against the corresponding concentrations. A linear range for this compound bromide between 0.03 and 14.8 µg/mL has been reported in a UPLC assay method. oup.comresearchgate.net Correlation coefficients (R) and coefficients of determination (R²) are calculated to assess linearity, with values close to 1 indicating good linearity. oup.comwisdomlib.orgresearchgate.net

Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples of known concentrations, such as spiked placebo samples or by comparing results to a reference method. oup.comshimadzu.comturkjps.org Accuracy is often expressed as the percentage recovery of the analyte. For this compound bromide, recoveries of 96.3% have been reported in a UPLC method. oup.comresearchgate.net

Precision: Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. shimadzu.comturkjps.org Precision can be evaluated at different levels, including repeatability (within-run precision) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). researchgate.netshimadzu.comturkjps.org Precision is commonly expressed as the relative standard deviation (%RSD). Low %RSD values indicate high precision. Precision values (as %RSD) of ≤1.5% have been reported for this compound bromide in a UPLC method. oup.comresearchgate.net

Sensitivity (Limit of Detection and Quantification)

Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations.

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. oup.comoup.comturkjps.org

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable accuracy and precision. oup.comoup.comturkjps.org

LOD and LOQ values are typically determined based on the standard deviation of the response and the slope of the calibration curve. oup.com For this compound bromide, reported LOD and LOQ values in a UPLC method are 0.009 µg/mL and 0.026 µg/mL, respectively. oup.comresearchgate.net

Robustness and Specificity

Robustness: Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters. researchgate.netturkjps.orginnovareacademics.in This includes examining the impact of changes in factors such as mobile phase composition, flow rate, column temperature, and detection wavelength on the analytical results. researchgate.netturkjps.org Assessing robustness helps to ensure the reliability of the method during normal usage.

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, and excipients. nih.govresearchgate.netturkjps.org Specificity is often demonstrated by analyzing blank samples, placebo samples, and samples spiked with known impurities or degradation products to confirm that there is no interference with the analyte peak. nih.govturkjps.org Non-interference from the matrix (impurity, placebo, and solvent) at the retention time of this compound has been reported, demonstrating method specificity. researchgate.netoup.comnih.gov

Stability-Indicating Analytical Method Development for Research Samples

Developing stability-indicating analytical methods is critical in pharmaceutical research to monitor the degradation of a compound over time and under various stress conditions. researchgate.netnih.govwisdomlib.org These methods must be capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products, process-related impurities, and excipients. wisdomlib.orgturkjps.org

For this compound bromide, stability-indicating HPLC methods have been developed and validated. researchgate.netnih.gov These methods are essential for conducting stress-testing and stability studies. researchgate.netnih.gov Stress conditions typically investigated include hydrolytic, oxidative, photolytic, and thermal degradation, as recommended by ICH guidelines. researchgate.netwisdomlib.orgafricanjournalofbiomedicalresearch.com

During the development of stability-indicating methods for this compound, new process-related and degradation impurities have been identified, often using techniques like LC-MS. researchgate.netnih.gov Once identified and characterized, these impurities are used in method validation studies to ensure the method's ability to separate them from the parent compound. researchgate.netnih.gov

A validated stability-indicating HPLC assay method for this compound bromide has been reported using an XBridge C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of phosphate-buffer/acetonitrile (85/15) and UV detection at 210 nm. researchgate.netnih.gov Another related substances method utilized an Inertsil ODS-4 column (250 mm × 4.6 mm, 5 µm) with a gradient elution of phosphate-buffer/acetonitrile, also detected at 210 nm. researchgate.netnih.gov These methods demonstrated the capability to determine this compound and its related substances, including degradation products formed under stress conditions. researchgate.net

Relevant degradation of this compound bromide has been found to occur under hydrolytic and oxidative conditions. researchgate.net Stability-indicating methods are vital for analyzing samples from accelerated and long-term stability studies to assess the shelf life and storage conditions of this compound formulations. researchgate.net

Future Directions in Oxitropium Academic Research

Exploration of Novel Therapeutic Applications Beyond Current Indications, Based on Preclinical Data

Academic research into oxitropium is extending beyond its traditional use in respiratory diseases. Preclinical studies are crucial in identifying novel therapeutic applications. While the provided search results primarily discuss tiotropium (B1237716), a related muscarinic antagonist, the principles of exploring new indications based on preclinical data apply broadly to this class of compounds. For instance, research into the potential anti-inflammatory properties of muscarinic antagonists could lead to new therapeutic indications patsnap.comnih.gov. Investigations into off-label uses or synergistic effects when combined with other medications are also areas of active exploration patsnap.com. Such research is often supported by robust preclinical data before moving to clinical investigation patsnap.com.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

Understanding the detailed mechanisms of action of this compound at the cellular and tissue level is essential for identifying new applications and optimizing its use. Advanced in vitro and ex vivo models play a vital role in these mechanistic studies. These models offer a more controlled environment compared to in vivo studies and can provide insights into drug-receptor interactions, downstream signaling pathways, and tissue-specific responses.

Examples of such models include isolated tissue preparations, such as tracheal strips or precision-cut lung slices (PCLS), which allow for the study of bronchodilation and other effects on airway smooth muscle medistudygo.comatsjournals.orgnih.gov. Cell-based models, including airway epithelial cell cultures, can be used to investigate the impact of this compound on mucus secretion and other cellular processes relevant to respiratory diseases patsnap.comnih.gov. Furthermore, the development of more complex 3D models and organ-on-a-chip systems is advancing, offering even more physiologically relevant platforms for studying drug effects and disease mechanisms nih.govmdpi.com. Equine airways have also been explored as a suitable ex vivo model for studying the functional impact of pharmacological treatments on conditions similar to human COPD and asthma tandfonline.com. These models can help researchers understand the interaction of muscarinic antagonists like this compound with their targets and the resulting cellular responses tandfonline.com.

Application in Systems Pharmacology and Computational Modeling for Predictive Research

Systems pharmacology and computational modeling are increasingly being applied in drug research to integrate data from various sources and predict drug behavior and effects within complex biological systems. These approaches can be used to model drug-target interactions, pharmacokinetic profiles, and pharmacodynamic responses. medistudygo.comjhu.edupurdue.edu

For muscarinic antagonists such as this compound, computational methods like molecular docking and molecular dynamics simulations can provide insights into the binding kinetics and interactions with muscarinic receptor subtypes medistudygo.combiorxiv.orgnih.govacs.orgnih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling can help predict the activity of novel compounds based on their chemical features medistudygo.comcolab.ws. Systems pharmacology models can integrate information about drug effects across multiple targets and physiological systems, aiding in the prediction of efficacy and potential side effects in complex disease states medistudygo.comjhu.edupurdue.edu. These computational tools can guide the design of new experiments and help prioritize research directions for this compound.

Investigations into the Role of this compound in Modulating Undiscovered Biological Pathways

While this compound is known to primarily act on muscarinic receptors, research may uncover its influence on other biological pathways. Exploring these potentially undiscovered pathways could reveal new therapeutic targets or explain currently observed effects.

Studies using techniques such as gene expression analysis and proteomic profiling in response to this compound treatment in various cell or tissue types could identify modulated pathways beyond the classical muscarinic signaling. For example, research on a related compound, tiotropium, has explored its potential anti-inflammatory effects and its influence on pathways related to gastric acid secretion and taste transduction nih.gov. Although the findings regarding anti-inflammatory effects in sputum were not conclusive in one study, the investigation into these broader biological effects highlights the potential for discovering novel pathway modulation by muscarinic antagonists nih.gov. Computational approaches, such as transcriptome-based analysis, can also be used to predict the potential influence of compounds like this compound on various biological pathways mdpi.com.

Design of Next-Generation Muscarinic Antagonists Based on this compound's Pharmacophore

The pharmacophore of this compound, which describes the essential features of its molecular structure responsible for its biological activity, serves as a valuable template for the design of new muscarinic antagonists with potentially improved properties. colab.ws

Understanding the key structural elements of this compound that contribute to its high affinity and slow dissociation from muscarinic receptors, particularly the M3 receptor, is crucial for rational drug design patsnap.comdovepress.com. Computational approaches, including pharmacophore modeling and virtual screening, can be employed to identify novel chemical scaffolds that mimic the essential features of the this compound pharmacophore medistudygo.comcolab.ws. Studies investigating the unbinding kinetics of muscarinic antagonists from receptors can highlight key pharmacophores that play determining roles and aid in the design and optimization of next-generation agents biorxiv.orgnih.govacs.orgnih.gov. The goal is to design compounds with enhanced receptor subtype selectivity, improved duration of action, or a better safety profile, building upon the established pharmacological profile of this compound.

Q & A

Q. What are the primary pharmacological targets of oxitropium bromide, and how do in vitro models validate its mechanism of action?

Methodological Answer: this compound’s anticholinergic activity is studied via competitive binding assays using muscarinic receptor subtypes (M1-M3). In vitro models (e.g., isolated guinea pig tracheal rings) quantify bronchodilation via dose-response curves to acetylcholine or methacholine. Radioligand displacement assays (e.g., using [³H]-N-methylscopolamine) determine receptor affinity (Ki values). Validation requires comparison with positive controls (e.g., ipratropium) and statistical analysis of IC50 values .

Q. How do researchers standardize pharmacokinetic studies for this compound to ensure reproducibility across preclinical trials?

Methodological Answer: Standardization involves:

  • Dosing regimens : Administering this compound via nebulization in animal models (e.g., rodents) at defined particle sizes (1–5 µm) to mimic human inhalation.
  • Bioanalytical methods : LC-MS/MS for plasma/tissue quantification, validated per FDA guidelines (linearity, precision, recovery rates).
  • Control groups : Placebo (saline) and active comparators (e.g., tiotropium) under identical experimental conditions. Reproducibility requires adherence to ARRIVE guidelines for preclinical reporting .

Q. What criteria are used to assess this compound’s efficacy in mitigating bronchospasm in animal models of asthma?

Methodological Answer: Efficacy metrics include:

  • Airway resistance : Measured via forced oscillation technique (FlexiVent system).
  • Inflammatory biomarkers : BAL fluid analysis for leukotrienes, IL-4, and eosinophil counts.
  • Statistical thresholds : ≥30% reduction in airway hyperresponsiveness (AHR) compared to controls, with p < 0.05 in ANOVA followed by Tukey’s post hoc test .

Advanced Research Questions

Q. How can contradictory findings on this compound’s long-term efficacy in COPD patients be reconciled through meta-analytical frameworks?

Methodological Answer: Contradictions arise from heterogeneity in trial design (e.g., dosing frequency, patient stratification). A robust meta-analysis should:

  • Apply PICOT criteria : Define Population (COPD stages III-IV), Intervention (this compound 200 µg BID), Comparison (placebo/LAMA alternatives), Outcome (FEV1 improvement), Timeframe (6–12 months).
  • Use random-effects models : Address variability via I² statistics to quantify heterogeneity.
  • Subgroup analysis : Stratify by comorbidities (e.g., cardiovascular disease) or adherence rates. Tools like RevMan or R’s metafor package ensure reproducibility .

Q. What experimental design strategies minimize confounding variables in cross-over studies evaluating this compound’s bronchodilatory effects?

Methodological Answer: Key strategies include:

  • Washout periods : ≥7 days between treatment arms to prevent carryover effects.
  • Blinding : Double-blind protocols with matched placebo inhalers.
  • Baseline standardization : Pre-study spirometry to exclude irreversible airflow limitation.
  • Covariate adjustment : Multivariate regression for age, smoking history, and baseline FEV1. Data validation via Bland-Altman plots ensures measurement consistency .

Q. How can in silico modeling predict this compound’s off-target interactions, and what validation steps are critical for translational relevance?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate this compound’s binding to non-muscarinic targets (e.g., β2-adrenergic receptors).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å).
  • Validation : Compare predictions with functional assays (e.g., cAMP accumulation in HEK-β2 cells). Reporting must adhere to SAMPL guidelines for computational reproducibility .

Data Contradiction and Analysis

Q. What statistical approaches resolve discrepancies between this compound’s in vitro potency and clinical trial outcomes?

Methodological Answer:

  • Bootstrap resampling : Assess robustness of in vitro IC50 values (e.g., 10,000 iterations).
  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Link plasma concentrations (Cmax) to FEV1 changes using Emax models.
  • Sensitivity analysis : Identify outliers via Cook’s distance in regression models. Contradictions often stem from tissue-specific receptor density or metabolite interference, requiring LC-MS/MS metabolite profiling .

Q. How do researchers address publication bias in systematic reviews of this compound’s safety profile?

Methodological Answer:

  • Funnel plots : Visualize asymmetry via Egger’s regression test (p < 0.05 indicates bias).
  • Grey literature inclusion : Search clinical trial registries (ClinicalTrials.gov ) and conference abstracts.
  • Risk-of-bias tools : Apply Cochrane ROB 2.0 for randomized trials, emphasizing allocation concealment and attrition rates. Meta-regression adjusts for small-study effects .

Methodological Best Practices

Q. What protocols ensure ethical rigor in human studies testing this compound’s acute bronchodilatory effects?

Methodological Answer:

  • Informed consent : Disclose risks of anticholinergic side effects (e.g., dry mouth, tachycardia).
  • DSMB oversight : Independent review of adverse events (AEs) ≥ Grade 3 (CTCAE v5.0).
  • Exit criteria : Immediate withdrawal for FEV1 decline >20% post-administration. Compliance with Declaration of Helsinki and local IRB approvals is mandatory .

Q. How are machine learning algorithms applied to optimize this compound dosing in heterogeneous asthma populations?

Methodological Answer:

  • Feature engineering : Demographic (age, BMI), spirometric (FEV1/FVC), and genomic (ADRB2 polymorphisms) variables.
  • Algorithm selection : Random Forest or XGBoost for dose-response prediction (R² > 0.7).
  • Validation : k-fold cross-validation (k=10) with SHAP values for interpretability.
    Code and datasets must be shared via GitHub or Zenodo per FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.